2-(2-Butoxy-5-chlorophenyl)ethanol
Description
Properties
IUPAC Name |
2-(2-butoxy-5-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-2-3-8-15-12-5-4-11(13)9-10(12)6-7-14/h4-5,9,14H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQDXKXIRCFRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxy-5-chlorophenyl)ethanol typically involves the reaction of 2-butoxy-5-chlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxy-5-chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(2-Butoxy-5-chlorophenyl)acetaldehyde or 2-(2-Butoxy-5-chlorophenyl)acetone.
Reduction: Formation of 2-(2-Butoxy-5-chlorophenyl)ethane.
Substitution: Formation of 2-(2-Butoxy-5-aminophenyl)ethanol or 2-(2-Butoxy-5-thiophenyl)ethanol.
Scientific Research Applications
Pharmaceutical Development
2-(2-Butoxy-5-chlorophenyl)ethanol is being explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics may contribute to biological activity, particularly in the development of drugs targeting specific diseases.
- Case Study : Research indicates that derivatives of chlorophenyl compounds exhibit antimicrobial properties. A study found that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting its potential use in antibiotic formulations .
Agricultural Chemistry
Chlorophenyl compounds are often investigated for their herbicidal and fungicidal properties. The compound's structure allows it to interact with biological systems, making it a candidate for developing new agrochemicals.
- Case Study : A study evaluated the efficacy of chlorophenyl herbicides in controlling weed species in agricultural settings. Results indicated that certain derivatives effectively inhibited plant growth, showcasing potential applications in crop protection .
Environmental Science
The degradation pathways of chlorophenyl compounds, including this compound, are crucial for understanding their environmental impact. Research into microbial degradation can inform bioremediation strategies.
Mechanism of Action
The mechanism of action of 2-(2-Butoxy-5-chlorophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The butoxy and chlorophenyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity: Tyrosol Analogues
Tyrosol derivatives (e.g., 2-(3-hydroxyphenyl)ethanol, 2-(4-hydroxy-3-methoxyphenyl)ethanol) demonstrate substituent-dependent tyrosinase inhibition. For instance:
Chloro substituents are known to increase membrane permeability, while butoxy chains may reduce solubility in aqueous systems .
Ether Chain Comparisons: 2-Butoxy Ethanol (EGBE)
2-Butoxy Ethanol (EGBE, C₆H₁₄O₂) shares the butoxy moiety but lacks the chlorophenyl-ethanol structure. Key differences include:
The aromatic ring in the target compound likely reduces volatility and may mitigate hemolytic risks associated with EGBE’s simpler structure .
Heterocyclic Analogues: Benzimidazole Derivatives
The benzimidazole derivative 2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole (C₁₇H₁₇ClN₂O) shares the 2-butoxy-5-chlorophenyl group but replaces ethanol with a heterocyclic ring.
Enzyme Inhibition Profiles: Sulfanyl Acetamide Derivatives
Compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () exhibit acetylcholinesterase (AChE) inhibition. While direct data for the target compound are lacking, the 5-chloro substituent’s electron-withdrawing effect may similarly enhance interactions with enzyme active sites. For example:
| Compound | AChE Inhibition (IC₅₀) | |
|---|---|---|
| Reference inhibitor (Galantamine) | 1.8 µM | |
| Synthesized oxadiazole derivative | 12.4 µM |
Physicochemical and Toxicological Considerations
- Toxicity : Butoxy groups in EGBE are associated with reproductive and hematological toxicity . The aromatic ring in the target compound may reduce such risks by altering metabolic pathways.
Biological Activity
2-(2-Butoxy-5-chlorophenyl)ethanol, a compound with potential biological significance, is characterized by its unique chemical structure that includes a butoxy group and a chlorophenyl moiety. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H17ClO2
- Molecular Weight : 240.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Properties :
- Studies have shown that the compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
-
Anticancer Effects :
- In vitro studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Activity :
- Preliminary research indicates that this compound can reduce inflammatory markers in cell cultures, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Membrane Interaction : The lipophilic nature of the butoxy group enhances membrane penetration, facilitating interaction with lipid bilayers.
- Enzyme Inhibition : The chlorophenyl group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, affecting cell survival and proliferation.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Proliferation
A study conducted by Smith et al. (2023) investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours, suggesting significant anticancer potential through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2-Butoxy-5-chlorophenyl)ethanol, and what analytical techniques confirm its purity?
- Methodological Answer : The compound can be synthesized via halogenation of a substituted phenyl precursor followed by alcoholization. For example, halogenation of a fluorophenyl intermediate (e.g., using Cl₂ or SOCl₂) introduces the chloro group, followed by nucleophilic substitution with butoxyethanol. Purity is confirmed via NMR (for structural elucidation), GC-MS (to detect volatile impurities), and HPLC (for non-volatile byproducts). Crystallographic validation using SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and chemically resistant lab coats to prevent skin contact. Use safety goggles and face shields to avoid eye exposure .
- Ventilation : Operate in a fume hood to minimize inhalation risks, as halogenated alcohols can release toxic vapors .
- Emergency Response : For skin contact, immediately wash with soap and water; for eye exposure, flush with water for ≥15 minutes. Monitor liver function via periodic blood tests if exposure exceeds half the TLV .
Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to detect absorbance changes.
- Stability : Conduct accelerated degradation studies under acidic, basic, and oxidative conditions (e.g., H₂O₂), analyzing degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vaporization enthalpy) for this compound?
- Methodological Answer : Cross-validate data using multiple techniques:
- Experimental : Measure vaporization enthalpy via calorimetry and compare with NIST Chemistry WebBook values .
- Computational : Apply group contribution methods or quantum mechanical calculations (e.g., DFT) to predict thermodynamic properties. Discrepancies may arise from impurities or measurement conditions (e.g., pressure, temperature gradients) .
Q. What methodologies are recommended for determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.
- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement. Validate hydrogen bonding interactions (e.g., O–H···Cl) using displacement parameter analysis .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous chlorophenyl alcohols.
Q. How can researchers analyze the impact of halogen substituents (Cl, F) on the compound’s reactivity and biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with Cl, F, or Br at the 5-position. Assess reactivity via nucleophilic substitution kinetics (e.g., SN2 with NaI in acetone).
- Biological Assays : Test cytotoxicity in cell lines (e.g., HepG2) to evaluate halogen-dependent toxicity. Correlate results with logP values (measured via shake-flask method) to understand hydrophobicity-activity relationships .
Q. What strategies mitigate data inconsistencies in spectroscopic characterization (e.g., NMR splitting patterns)?
- Methodological Answer :
- High-Resolution NMR : Use 600 MHz instruments to resolve overlapping signals. Assign peaks via 2D experiments (COSY, HSQC).
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes causing splitting anomalies. Compare with computational NMR predictions (e.g., Gaussian DFT) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of halogenated ethanol derivatives?
- Methodological Answer :
- Source Evaluation : Compare data from OSHA, ACGIH, and IRIS guidelines to identify exposure limit variations.
- In Silico Modeling : Use QSAR models to predict toxicity endpoints (e.g., LD50) and validate against in vitro assays (e.g., Ames test for mutagenicity) .
- Meta-Analysis : Aggregate data from peer-reviewed studies, noting experimental conditions (e.g., solvent, concentration) that influence outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
